molecular formula C9H11FN2O2 B13319513 2-[6-(Dimethylamino)pyridin-3-yl]-2-fluoroacetic acid

2-[6-(Dimethylamino)pyridin-3-yl]-2-fluoroacetic acid

Cat. No.: B13319513
M. Wt: 198.19 g/mol
InChI Key: YHCIYADQVSYKCS-UHFFFAOYSA-N
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Description

2-[6-(Dimethylamino)pyridin-3-yl]-2-fluoroacetic acid is an organic compound that features a pyridine ring substituted with a dimethylamino group and a fluoroacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-(Dimethylamino)pyridin-3-yl]-2-fluoroacetic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boron reagents under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents, as well as reaction temperature and time, are critical factors in scaling up the synthesis for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-[6-(Dimethylamino)pyridin-3-yl]-2-fluoroacetic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a compound with additional oxygen-containing functional groups, while reduction may result in a more saturated compound.

Scientific Research Applications

2-[6-(Dimethylamino)pyridin-3-yl]-2-fluoroacetic acid has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is used in biochemical assays to investigate enzyme activity and protein interactions.

    Medicine: It has potential as a pharmaceutical intermediate for developing new drugs with therapeutic properties.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[6-(Dimethylamino)pyridin-3-yl]-2-fluoroacetic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context.

Comparison with Similar Compounds

Similar Compounds

    2-[6-(Dimethylamino)pyridin-3-yl]-2-chloroacetic acid: Similar structure but with a chloro group instead of a fluoro group.

    2-[6-(Dimethylamino)pyridin-3-yl]-2-bromoacetic acid: Similar structure but with a bromo group instead of a fluoro group.

    2-[6-(Dimethylamino)pyridin-3-yl]-2-iodoacetic acid: Similar structure but with an iodo group instead of a fluoro group.

Uniqueness

The presence of the fluoro group in 2-[6-(Dimethylamino)pyridin-3-yl]-2-fluoroacetic acid imparts unique properties, such as increased metabolic stability and enhanced binding affinity to certain molecular targets. These characteristics make it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C9H11FN2O2

Molecular Weight

198.19 g/mol

IUPAC Name

2-[6-(dimethylamino)pyridin-3-yl]-2-fluoroacetic acid

InChI

InChI=1S/C9H11FN2O2/c1-12(2)7-4-3-6(5-11-7)8(10)9(13)14/h3-5,8H,1-2H3,(H,13,14)

InChI Key

YHCIYADQVSYKCS-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC=C(C=C1)C(C(=O)O)F

Origin of Product

United States

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